molecular formula C17H20N4O B6435465 N-methyl-N-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}cyclopropanecarboxamide CAS No. 2549038-33-5

N-methyl-N-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}cyclopropanecarboxamide

Cat. No. B6435465
CAS RN: 2549038-33-5
M. Wt: 296.37 g/mol
InChI Key: LSLNDNMPPIURLE-UHFFFAOYSA-N
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Description

Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It can be synthesized by adopting green chemistry principles . The quinoxaline containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as an antibiotic in the market .


Synthesis Analysis

Quinoxalines can be synthesized via many different methods of synthetic strategies . For instance, one method involves the reaction between 2-(3-oxoindolin-2-yl)-2-phenylacetonitriles and benzene-1,2-diamines .


Molecular Structure Analysis

The molecular structure of quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings .


Chemical Reactions Analysis

Quinoxalines can undergo various reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .


Physical And Chemical Properties Analysis

The empirical formula of a quinoxaline derivative is C10H11N3 and its molecular weight is 173.21 .

Scientific Research Applications

Anti-Cancer & Anti-Proliferative Activity

Quinoxaline derivatives have shown promising anti-cancer and anti-proliferative activities . For example, (quinoxalin-2-yl)benzene sulphonamide derivative 1 has demonstrated potent anti-cancer activity against the human liver cancer cell line (Hep G2) .

Anti-Microbial Activity

Quinoxaline derivatives have been used in the development of new anti-microbial agents . Their unique structure allows them to interact with various targets, receptors, or microorganisms.

Anti-Convulsant Activity

Quinoxaline derivatives have been studied for their potential anti-convulsant activities . This could lead to the development of new treatments for conditions like epilepsy.

Anti-Tuberculosis Activity

Quinoxaline derivatives have shown potential in the treatment of tuberculosis . This could be a significant breakthrough in the fight against this deadly disease.

Anti-Malarial Activity

Quinoxaline derivatives have demonstrated anti-malarial activities . This could lead to the development of more effective treatments for malaria.

Anti-Leishmanial Activity

Quinoxaline derivatives have been studied for their potential anti-leishmanial activities . Leishmaniasis is a parasitic disease that affects millions of people worldwide.

Anti-HIV Activity

Quinoxaline derivatives have shown potential in the treatment of HIV . This could lead to the development of more effective antiretroviral therapies.

Anti-Inflammatory Activity

Quinoxaline derivatives have demonstrated anti-inflammatory activities . This could lead to the development of new treatments for inflammatory diseases.

Mechanism of Action

Quinoxaline derivatives have been reported as antitumor compounds, inhibitors of FGFR1, aldose reductase inhibitors, potential HIV-1 reverse transcriptase inhibitors, antifungal, antibacterial, and antiviral agents .

Safety and Hazards

According to the safety data, quinoxaline derivatives may be harmful if swallowed and may cause serious eye damage .

properties

IUPAC Name

N-methyl-N-[(1-quinoxalin-2-ylazetidin-3-yl)methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-20(17(22)13-6-7-13)9-12-10-21(11-12)16-8-18-14-4-2-3-5-15(14)19-16/h2-5,8,12-13H,6-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLNDNMPPIURLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CN(C1)C2=NC3=CC=CC=C3N=C2)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}cyclopropanecarboxamide

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